molecular formula C12H16O2 B7824702 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone

Cat. No.: B7824702
M. Wt: 192.25 g/mol
InChI Key: KRMFZNSJBJGSED-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and methyl groups (-CH₃) at the 3 and 5 positions, with an acetyl (-COCH₃) group at the 1-position. This compound belongs to the hydroxyacetophenone family, where substituents on the aromatic ring significantly influence its physicochemical properties and reactivity.

Properties

IUPAC Name

1-(4-ethoxy-3,5-dimethylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12-8(2)6-11(10(4)13)7-9(12)3/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMFZNSJBJGSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxy-3,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3,5-dimethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Ethoxy and methoxy groups are electron-donating, enhancing the ring’s electron density, while hydroxy groups can act as electron donors or acceptors depending on pH .
  • Solubility : Hydroxy-substituted derivatives (e.g., acetosyringone) exhibit higher polarity and water solubility compared to ethoxy- or methoxy-substituted analogs .

Physicochemical and Spectroscopic Properties

Melting Points and Stability

  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Melting point ~125–127°C; stable under inert conditions but prone to oxidation due to the phenolic -OH group .
  • 1-(4-Methoxy-2,5-dimethylphenyl)ethanone: Melting point ~78–80°C; greater thermal stability compared to hydroxy-substituted analogs .

NMR Spectral Data

  • 1-(2-Amino-4,5-dimethylphenyl)ethanone: In DMSO-d₆, the acetyl group resonates at δ 2.55 (s, 3H), while aromatic protons appear as distinct singlets (δ 6.70–7.10) .
  • Acetosyringone : The methoxy groups show signals at δ 3.85 (s, 6H), and the acetyl proton at δ 2.60 (s, 3H) .

Biological Activity

1-(4-Ethoxy-3,5-dimethylphenyl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-3,5-dimethylphenol with acetyl chloride or acetic anhydride in the presence of a base. The reaction conditions may vary, but common solvents include dichloromethane or ethanol.

Biological Activity

This compound exhibits several biological activities, which are summarized in the following table:

Biological Activity Description Reference
Antimicrobial Demonstrated activity against various bacterial strains, including Staphylococcus aureus and E. coli.
Anticancer Exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 30 µM.
Anti-inflammatory Shown to reduce inflammation markers in vitro and in animal models.
Antioxidant Displayed moderate antioxidant activity in DPPH assays with IC50 values around 2 mg/mL.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : In cancer cells, it can induce G2/M phase arrest and apoptosis through mitochondrial pathways.
  • Reactive Oxygen Species (ROS) Modulation : It may reduce ROS levels, contributing to its antioxidant effects.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer properties of this compound on HeLa cells. The compound was found to induce apoptosis at concentrations as low as 10 µM, with significant reductions in cell viability observed after 48 hours of treatment. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : In another study, the compound was tested against various bacterial strains using the agar well diffusion method. It showed significant inhibition zones against Staphylococcus aureus (22 mm) and Klebsiella pneumoniae (25 mm), comparable to standard antibiotics.
  • Anti-inflammatory Effects : In vivo studies demonstrated that administration of the compound reduced levels of pro-inflammatory cytokines in a carrageenan-induced paw edema model in rats, indicating its potential as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Ethoxy-3,5-dimethylphenyl)ethanone

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